

BMS-986120: A Deep Dive into its Mechanism of Action in Platelet Inhibition

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of **BMS-986120**, a first-in-class, orally bioavailable, and reversible antagonist of the Protease-Activated Receptor 4 (PAR4). **BMS-986120** has been investigated as a novel antiplatelet agent with the potential for a wider therapeutic window and reduced bleeding risk compared to existing therapies. This document details its interaction with the PAR4 signaling pathway, summarizes key quantitative data from preclinical and clinical studies, and outlines the methodologies of pivotal experiments.

Core Mechanism of Action: Selective PAR4 Antagonism

BMS-986120 functions as a potent and highly selective antagonist of the PAR4 receptor, a G-protein coupled receptor (GPCR) expressed on human platelets.[1][2] Thrombin, a key enzyme in the coagulation cascade, activates platelets by cleaving the N-terminal exodomain of PARs, unmasking a tethered ligand that self-activates the receptor. While both PAR1 and PAR4 are activated by thrombin, they elicit different signaling kinetics. PAR1 activation is rapid but transient, whereas PAR4 activation is slower but results in a sustained signal that is crucial for irreversible platelet aggregation.[3]

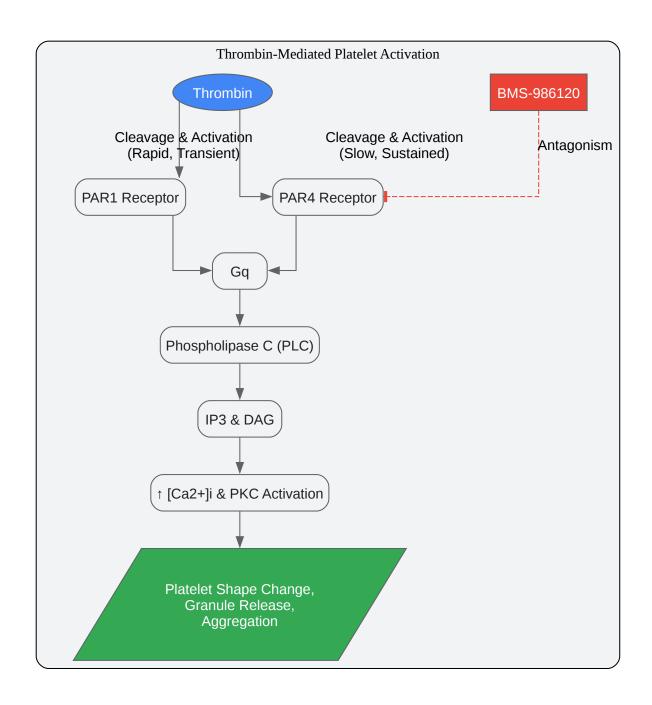
BMS-986120 selectively binds to the PAR4 receptor, preventing its activation by the tethered ligand exposed after thrombin cleavage.[4][5] This specific, reversible, and saturable binding



competitively inhibits the downstream signaling cascade, thereby blocking platelet activation and aggregation mediated by PAR4.[4][5] A key characteristic of **BMS-986120** is its high selectivity for PAR4 over other platelet receptors, including PAR1, which is responsible for the initial phase of thrombin-induced platelet activation.[4][6] This selectivity is thought to contribute to its favorable safety profile, particularly the reduced bleeding risk observed in preclinical models.[7]

Signaling Pathway of Thrombin-Mediated Platelet Activation via PAR1 and PAR4 and Inhibition by BMS-986120





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Caption: Thrombin activates PAR1 and PAR4, leading to platelet activation. **BMS-986120** selectively blocks PAR4.

Quantitative Efficacy and Pharmacokinetics

The following tables summarize the key quantitative data for **BMS-986120** from various preclinical and clinical studies.

Table 1: In Vitro and Preclinical Efficacy

| Parameter | Value | Species/Model | Source |
|--|----------------|-----------------------------------|--------|
| IC50 (PAR4-induced Ca2+ mobilization) | 0.56 nM | HEK293 cells | [5] |
| IC50 (PAR4-AP induced platelet activation) | <10 nM | Human Platelet Rich Plasma | [4][5] |
| Binding Affinity (Kd) | 0.098 nM | Human PAR4 | [8] |
| Thrombus Weight Reduction | 82% | Cynomolgus Monkey (ECAT model) | [6] |
| Dose for >80% Thrombus Reduction | 1 mg/kg (oral) | Cynomolgus Monkey | [4] |

Table 2: Phase I Clinical Trial Pharmacodynamic Data (Single 60 mg Oral Dose)



| Parameter | Inhibition at 2 hours | Inhibition at 24 hours | Agonist | Source |
|-------------------------------------|--------------------------|---------------------------|---------------------|--------|
| P-selectin Expression | 91.7% | 53.9% | PAR4-AP (100 μM) | [3][9] |
| Platelet- Monocyte Aggregates | 80.6% | 41.1% | PAR4-AP (100 μM) | [3][9] |
| Platelet Aggregation | 85.0% | 6.0% | PAR4-AP (100 μM) | [6][9] |
| Thrombus Formation (High Shear) | 29.2% | 21.4% | Ex vivo model | [2][9] |

Table 3: Phase I Clinical Trial Pharmacokinetic Data

| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Half-life (hours) | Study Type | Source |
|--------|-----------------|------------------|----------------------|-----------------------------|----------|
| 3.0 mg | 27.3 | 164 | 44.7 | Single Ascending Dose | [10][11] |
| 180 mg | 1536 | 15,603 | 84.1 | Single Ascending Dose | [10][11] |
| 60 mg | N/A | N/A | ~4 hours | Single Dose | [4][8] |

Note: Discrepancies in reported half-life may be due to different study designs and methodologies.

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

In Vitro Platelet Aggregation Assay



- Objective: To determine the inhibitory effect of BMS-986120 on platelet aggregation induced by a specific PAR4 agonist.
- Methodology:
 - Blood Collection: Whole blood was drawn from healthy human volunteers into tubes containing an anticoagulant (e.g., sodium citrate).
 - Platelet-Rich Plasma (PRP) Preparation: The blood was centrifuged at a low speed to separate the PRP from red and white blood cells.
 - Incubation: PRP was incubated with varying concentrations of BMS-986120 or a vehicle control for a specified period.
 - Agonist Stimulation: Platelet aggregation was induced by adding a PAR4 agonist peptide (PAR4-AP), such as AYPGKF-NH2, at a concentration known to elicit a maximal or submaximal response (e.g., 12.5 μM to 100 μM).[9][12]
 - Measurement: Aggregation was measured using light transmission aggregometry, which records the increase in light transmission through the PRP sample as platelets aggregate.
 - Data Analysis: The percentage of inhibition was calculated by comparing the aggregation response in the presence of BMS-986120 to the control. The IC50 value was determined from the concentration-response curve.

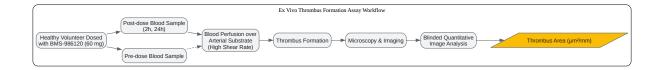
Ex Vivo Thrombus Formation Assay (PROBE Trial)

- Objective: To assess the effect of orally administered BMS-986120 on thrombus formation under arterial shear stress conditions.
- · Methodology:
 - Study Design: A Phase 1, parallel-group, Prospective Randomized Open-Label Blinded
 End Point (PROBE) trial was conducted in healthy volunteers.[2][3]
 - Dosing: Volunteers received a single oral dose of BMS-986120 (e.g., 60 mg).[6]



- Blood Sampling: Blood samples were collected at baseline (pre-dose) and at various time points post-dose (e.g., 2 and 24 hours).
- Thrombosis Model: A perfusion chamber (e.g., Badimon chamber) containing a porcine arterial media substrate was used. Whole blood was perfused through the chamber at a high shear rate (e.g., 1690 s⁻¹) to simulate conditions in a stenosed coronary artery.[2]
- Quantification: The resulting thrombus formation on the substrate was quantified using digital microscopy and image analysis software to measure the total thrombus area.
- Blinded Endpoint Analysis: The analysis of thrombus formation was performed by investigators blinded to the treatment allocation.

Workflow for Ex Vivo Thrombus Formation Analysis



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Caption: Workflow for assessing the effect of **BMS-986120** on ex vivo thrombus formation.

Cynomolgus Monkey Electrolytic Carotid Artery Thrombosis (ECAT) Model

- Objective: To evaluate the in vivo antithrombotic efficacy of BMS-986120 in a non-human primate model.
- Methodology:



- Animal Model: Anesthetized cynomolgus monkeys were used.
- Surgical Preparation: The carotid artery was exposed, and a stimulating electrode was placed on the vessel surface.
- Thrombus Induction: An electrical current was applied to the electrode to induce endothelial injury, leading to the formation of an occlusive thrombus.
- Drug Administration: BMS-986120 was administered orally at various doses (e.g., 1 mg/kg) prior to thrombus induction.[6]
- Efficacy Measurement: The primary endpoint was the weight of the resulting thrombus,
 which was excised and weighed at the end of the experiment.
- Safety Assessment: Bleeding time was measured as a key safety endpoint to assess the therapeutic window.

Conclusion

BMS-986120 is a highly potent and selective PAR4 antagonist that demonstrates robust antiplatelet activity by inhibiting the sustained signaling phase of thrombin-induced platelet activation. Preclinical and early-phase clinical studies have shown that it effectively reduces platelet aggregation and thrombus formation with a potentially wider therapeutic window compared to standard antiplatelet agents like clopidogrel.[4][7] Although its clinical development was discontinued for undisclosed reasons, the data generated for BMS-986120 provide a strong rationale for PAR4 antagonism as a promising antiplatelet strategy.[6] The detailed mechanism and quantitative data presented in this guide offer valuable insights for researchers and professionals in the fields of thrombosis, hemostasis, and cardiovascular drug development.

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